Xemilofiban - 149820-74-6

Xemilofiban

Catalog Number: EVT-286091
CAS Number: 149820-74-6
Molecular Formula: C18H22N4O4
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Xemilofiban is a biochemicla.
Synthesis Analysis

The synthesis of Xemilofiban hydrochloride involves several intricate steps:

Industrial production emphasizes optimized reaction conditions such as temperature and solvent choice to ensure high yield and purity. Techniques like crystallization or chromatography are employed for purification.

Molecular Structure Analysis

The molecular structure of Xemilofiban features a complex arrangement that allows it to interact effectively with glycoprotein IIb/IIIa receptors. The specific structural details include:

  • Core Structure: The compound contains functional groups that facilitate binding to the receptor.
  • Stereochemistry: The absolute configuration of Xemilofiban has been confirmed through various analytical techniques during synthesis .

Analyses often utilize techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate structural details.

Chemical Reactions Analysis

Xemilofiban undergoes various chemical reactions that are critical for its synthesis and functionalization:

  • Reduction Reactions: These involve the addition of hydrogen or removal of oxygen using reagents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: These reactions replace one functional group with another, often facilitated by halogens or nucleophiles.
  • Oxidation Reactions: Commonly performed using potassium permanganate or hydrogen peroxide to modify functional groups.

These reactions are pivotal in modifying the compound for enhanced pharmacological activity.

Mechanism of Action

The mechanism of action of Xemilofiban centers on its ability to antagonize the glycoprotein IIb/IIIa receptor on platelets. This receptor is essential for platelet aggregation as it binds fibrinogen, facilitating cross-linking among platelets. Xemilofiban binds selectively and reversibly to this receptor, preventing fibrinogen from attaching and thus hindering platelet aggregation. This action significantly reduces the likelihood of thrombus formation within coronary arteries, making it beneficial in managing acute coronary syndromes .

Physical and Chemical Properties Analysis

Xemilofiban hydrochloride exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Enhanced solubility due to its hydrochloride form.
  • Stability: Stability profiles indicate suitability for pharmaceutical formulations.

These properties are critical for ensuring effective delivery and therapeutic efficacy in clinical settings.

Applications

Xemilofiban has several scientific applications primarily in cardiovascular medicine:

  • Antiplatelet Therapy: Used in managing acute coronary syndromes by preventing thrombus formation.
  • Research Tool: As a glycoprotein IIb/IIIa inhibitor, it serves as a valuable tool in research focused on platelet function and thrombus formation mechanisms.

Clinical trials have demonstrated its efficacy in reducing thrombotic events when administered orally alongside other antiplatelet agents like aspirin .

Synthesis and Enzymatic Preparation Methodologies

Enzymatic Resolution of β-Aminoester Intermediates

Penicillin G Amidase-Catalyzed Asymmetric Acylation

The cornerstone of xemilofiban's industrial synthesis is the enantioselective enzymatic resolution of racemic ethyl 3-amino-5-(trimethylsilyl)-4-pentynoate (±)-53 using penicillin G amidase (PGA, EC 3.5.1.11), also classified as penicillin G acylase [1] [2]. This enzyme, typically sourced from Escherichia coli, exhibits strict stereoselectivity for the R-enantiomer during acyl transfer reactions. In the bioconversion process, phenylacetic acid serves as the acyl donor, enabling selective N-acylation of the (R)-53 enantiomer to yield phenylacetamide (R)-54. Concurrently, the pharmaceutically relevant (S)-52 β-aminoester remains unreacted in the aqueous reaction mixture [1] [3].

The reaction proceeds under mild aqueous conditions (pH 5.7–6.0), leveraging PGA's intrinsic catalytic mechanism involving a nucleophilic serine residue within its active site [2] [3]. This enzymatic strategy capitalizes on the differential reactivity of the enantiomers, where the (R)-amine is converted to an amide adduct due to optimal binding in the enzyme's chiral pocket, while the (S)-isomer remains unmodified. This process delivers (S)-52 with exceptional enantiomeric purity (>96% ee) and serves as the crucial chiral building block for constructing xemilofiban's peptidomimetic structure [1]. The significance of this biocatalytic step is underscored by its successful implementation at multi-kilogram scales (6.1 kg of racemic amine), demonstrating industrial viability [1] [3].

Table 1: Key Parameters for Penicillin G Amidase-Catalyzed Resolution of β-Aminoester Intermediate [1] [2] [3]

ParameterOptimal ConditionFunction/Impact
EnzymeImmobilized Penicillin G AmidaseCatalyzes enantioselective acylation of (R)-53; enables enzyme reuse
Acyl DonorPhenylacetic AcidProvides phenylacetyl group for N-acylation of (R)-enantiomer
pH5.7 - 6.0Maximizes enzyme activity and stability; minimizes non-enzymatic hydrolysis
Temperature28°CBalances reaction rate with enzyme stability
Substrate ConcentrationHigh (slurry possible)Enhances volumetric productivity; drives precipitation of products if applicable
Scale DemonstratedUp to 6.1 kg of (±)-53Validates industrial applicability

Optimization of Reaction Conditions for Scalability (pH, Temperature, Solvent Systems)

Achieving high yield and enantiopurity in the enzymatic resolution demanded meticulous optimization of reaction parameters. The process operates optimally at pH 5.7–6.0 and 28°C, conditions determined to maximize PGA activity while preserving enzyme stability over extended reaction times required for large-scale processing [1] [2]. Deviation from this narrow pH window significantly reduces reaction velocity and enantioselectivity, primarily due to alterations in the ionization state of critical active-site residues and potential enzyme denaturation [2] [5].

The choice of solvent system is critical for scalability. While the standard resolution employs an aqueous medium, the inherently low aqueous solubility of the racemic β-aminoester (±)-53 and its reaction products presented a significant challenge [2] [3]. Process engineers exploited this limited solubility to advantage: the phenylacetamide product (R)-54 tended to precipitate from the reaction mixture as it formed. This precipitation provided a powerful thermodynamic driving force, shifting the equilibrium towards near-quantitative conversion of the (R)-enantiomer and minimizing undesirable hydrolysis of the acyl donor or the product amide [1] [3]. Alternative solvent systems explored for related PGA resolutions include aqueous-organic co-solvents (e.g., methanol, DMSO) at low concentrations (<10% v/v) to enhance substrate solubility without significantly denaturing the enzyme, and solvent-free systems utilizing substrate suspensions [2]. For xemilofiban synthesis, the aqueous system with controlled precipitation proved optimal for large-scale operation. Enzyme immobilization was another key optimization, enhancing PGA stability under operational conditions, facilitating catalyst recovery and reuse, and simplifying downstream processing [2] [3]. The Boehringer-Mannheim scale-up further refined these parameters, achieving high space-time yields essential for commercial production [1] [3].

Table 2: Impact of Optimized Reaction Parameters on Process Performance [1] [2] [3]

ParameterRange InvestigatedOptimal ValueEffect on Performance
pH4.5 - 7.55.7 - 6.0Maximal activity & enantioselectivity; outside range: activity loss & reduced ee
Temperature20°C - 40°C28°CBalanced reaction rate & enzyme stability; higher T: increased deactivation
SolventAqueous, Aqueous co-solventsAqueous (Precipitation)Precipitation drives equilibrium; co-solvents may aid solubility but risk enzyme inhibition
Enzyme FormSoluble, ImmobilizedImmobilizedEnhanced stability, reusability, simplified downstream separation
Acyl Donor LoadStoichiometric to ExcessControlled ExcessEnsures complete conversion of (R)-53; minimizes waste

Isolation and Enantiomeric Enrichment of (S)-52 Intermediate

Following the enzymatic acylation, efficient separation and purification of the desired (S)-52 enantiomer are paramount. The reaction mixture contains three primary components: the unreacted (S)-52 β-aminoester, the precipitated (R)-54 phenylacetamide, residual acyl donor, and the immobilized enzyme. The differential solubility between the (S)-amine and the (R)-amide is exploited for isolation. Standard filtration effectively removes the immobilized PGA catalyst and the insoluble (R)-54 amide byproduct [1] [2].

The (S)-52 β-aminoester, remaining in the aqueous filtrate, undergoes further purification. Techniques employed include liquid-liquid extraction using suitable organic solvents (e.g., ethyl acetate, dichloromethane) to isolate the aminoester from the aqueous phase, followed by solvent evaporation [1] [2]. Subsequent distillation or crystallization steps achieve the final required purity. The process delivers (S)-52 in >43% yield (relative to the racemate, approaching the theoretical maximum of 50% for a kinetic resolution) with an enantiomeric excess (ee) exceeding 96% [1]. The isolated (R)-54 amide is typically obtained in quantitative yield with >99% ee, and can potentially be racemized and recycled, although this is not routinely described for the xemilofiban process [1]. This efficient isolation protocol, coupled with the high enantioselectivity of the initial bioconversion, ensures that the chiral synthon (S)-52 meets stringent quality requirements for subsequent chemical steps in xemilofiban synthesis without necessitating further extensive chiral purification [1] [2] [3].

Table 3: Isolation and Enantiomeric Purity of (S)-52 Intermediate [1] [2] [3]

CompoundYieldEnantiomeric Excess (ee)Key Isolation Steps
(S)-52 (β-Aminoester)>43% (Isolated)>96% eeFiltration → Aqueous Filtrate → Extraction → Concentration/Crystallization
(R)-54 (Phenylacetamide)~99% (Isolated)>99% eeFiltration (Precipitate) → Washing → Drying

Properties

CAS Number

149820-74-6

Product Name

Xemilofiban

IUPAC Name

ethyl (3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoate

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C18H22N4O4/c1-3-13(11-17(25)26-4-2)21-15(23)9-10-16(24)22-14-7-5-12(6-8-14)18(19)20/h1,5-8,13H,4,9-11H2,2H3,(H3,19,20)(H,21,23)(H,22,24)/t13-/m1/s1

InChI Key

ZHCINJQZDFCSEL-CYBMUJFWSA-N

SMILES

CCOC(=O)CC(C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N

Solubility

Soluble in DMSO

Synonyms

ethyl-3S-((4-((4-(aminoiminomethyl)phenyl)amino)-1,4-dioxobutyl)amino)-4-pentynoate
SC 54684A
SC-54684A
xemilofiban

Canonical SMILES

CCOC(=O)CC(C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N

Isomeric SMILES

CCOC(=O)C[C@@H](C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.